molecular formula C16H12N4OS B184678 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 83676-82-8

6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B184678
CAS RN: 83676-82-8
M. Wt: 308.4 g/mol
InChI Key: JBBHXXMWRDMODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Mechanism Of Action

The mechanism of action of 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.

Biochemical And Physiological Effects

6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Furthermore, it has been shown to have anticonvulsant activity and may be useful in the treatment of epilepsy. This compound has also been shown to have antimicrobial and antifungal activities.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential for use in various scientific research areas. It has shown promising results in anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. However, one limitation is that the mechanism of action of this compound is not fully understood. Further research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and potential applications in different scientific research areas. Another direction is to study the toxicity and safety of this compound. Furthermore, research can be conducted to optimize the synthesis method of this compound and explore its potential for use in drug development.
Conclusion
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific research areas. Its potential applications in anti-inflammatory, analgesic, anticonvulsant, and anticancer activities make it a subject of interest for researchers in different fields. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of phenylhydrazine with 2-(chloromethyl)-1,3-benzothiazole in the presence of potassium carbonate. The resulting product is then reacted with 2-(phenoxymethyl)-1,3-benzothiazole in the presence of triethylamine and acetic anhydride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research areas. It has shown promising results in anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential use as an anticancer agent. Furthermore, it has been shown to have antimicrobial and antifungal activities.

properties

CAS RN

83676-82-8

Product Name

6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

6-(phenoxymethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4OS/c1-3-7-12(8-4-1)15-17-18-16-20(15)19-14(22-16)11-21-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

JBBHXXMWRDMODG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4

Other CAS RN

83676-82-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.